Cas no 2249686-94-8 (N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide)
N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z3462629068
- 2249686-94-8
- N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide
- EN300-26575507
- N-[2-(2-Isoxazolidinyl)-2-oxoethyl]-2-propenamide
- N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide
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- Inchi: 1S/C8H12N2O3/c1-2-7(11)9-6-8(12)10-4-3-5-13-10/h2H,1,3-6H2,(H,9,11)
- InChI Key: FDSKPXADVGNZRU-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCCO1)=O)(=O)C=C
Computed Properties
- Exact Mass: 184.08479225g/mol
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.206±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.15±0.46(Predicted)
N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575507-0.05g |
N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide |
2249686-94-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide
Recent Advances in the Study of N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide (CAS: 2249686-94-8)
The compound N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide (CAS: 2249686-94-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazolidinone and acrylamide functional groups, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.
One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of bacterial protein synthesis. Researchers have demonstrated that N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide exhibits strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to the 50S ribosomal subunit and disrupt peptide bond formation has been validated through crystallographic studies, providing a structural basis for its antimicrobial properties.
In addition to its antimicrobial effects, recent investigations have highlighted the compound's potential in oncology. Preliminary in vitro studies have shown that N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide can induce apoptosis in certain cancer cell lines by modulating key signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings suggest that the compound could serve as a scaffold for the development of novel anticancer agents, particularly for tumors with resistance to conventional therapies.
The synthetic accessibility of N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide has also been a focus of recent research. A team of chemists has developed a streamlined, high-yield synthesis route that minimizes the use of hazardous reagents and reduces production costs. This advancement is critical for scaling up production and facilitating further preclinical and clinical studies. The optimized synthetic protocol has been published in a leading organic chemistry journal, underscoring its significance for industrial applications.
Despite these promising developments, challenges remain in the clinical translation of N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide. Pharmacokinetic studies have revealed limitations in oral bioavailability, prompting researchers to explore prodrug strategies and formulation enhancements. Additionally, the compound's toxicity profile in animal models necessitates further optimization to ensure safety for human use. Ongoing research aims to address these hurdles through structural modifications and advanced drug delivery systems.
In conclusion, N-2-(1,2-oxazolidin-2-yl)-2-oxoethylprop-2-enamide (CAS: 2249686-94-8) represents a versatile and promising candidate in the chemical biology and pharmaceutical landscape. Its dual antimicrobial and anticancer properties, coupled with recent synthetic advancements, position it as a valuable lead compound for future drug development. Continued research efforts will be essential to fully unlock its therapeutic potential and overcome existing challenges.
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